molecular formula C20H15N3O B5554511 3-(4-methyl-2-pyridinyl)-2-phenyl-4(3H)-quinazolinone

3-(4-methyl-2-pyridinyl)-2-phenyl-4(3H)-quinazolinone

Cat. No. B5554511
M. Wt: 313.4 g/mol
InChI Key: JHQXRDPBRVXWLG-UHFFFAOYSA-N
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Description

3-(4-methyl-2-pyridinyl)-2-phenyl-4(3H)-quinazolinone, also known as MPQ, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPQ belongs to the class of quinazolinone derivatives, which are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.

Scientific Research Applications

Metabolism and Excretion

Research on related quinazolinone compounds, such as methaqualone and its analogs, focuses on their metabolic fate and excretion patterns in humans and animals. For example, the study of the metabolism of 2-methyl-3-o-tolyl-4(3H)-quinazolinone (MTQ) in humans identified urinary metabolites, including 2-nitrobenzo-o-toluidide, revealing insights into the biotransformation processes these compounds undergo in the body (Murata & Yamamoto, 1970).

Carcinogenic Potential and Dietary Exposure

Several studies have explored the carcinogenic potential of heterocyclic amines (HCAs), compounds structurally or functionally related to quinazolinones, formed during the cooking of meat. Research indicates that humans are exposed to carcinogenic HCAs through their diet, with these compounds being detected in urine samples of individuals consuming cooked meats. The presence and concentration of these HCAs in urine suggest ongoing exposure to potentially carcinogenic compounds through food (Wakabayashi et al., 1993).

Health Effects and Drug Interactions

Research on the health effects of quinazolinone derivatives includes studies on their influence on human physiology, such as the inhibition of platelet aggregation by fluproquazone, another quinazolinone derivative. This illustrates the potential therapeutic applications of quinazolinone compounds in managing conditions like strains, sprains, or cardiovascular health through their anti-inflammatory and other pharmacological properties (Beveridge & Crawford, 1981).

Xenobiotic Metabolism

The interaction between dietary intake of HCAs and genetic variants in xenobiotic metabolizing genes highlights the importance of understanding how genetic differences can influence the metabolism and potential health effects of these compounds. Such research underscores the significance of personalized medicine and dietary recommendations based on genetic makeup to mitigate cancer risk associated with exposure to carcinogenic compounds in food (Koutros et al., 2009).

Mechanism of Action

The mechanism of action of quinazolinones depends on their specific structure and the target they interact with. Some quinazolinones have been found to exhibit anticancer properties by inhibiting cell cycle progression, inducing apoptosis, and inhibiting angiogenesis or cell migration .

Future Directions

The future research on “3-(4-methyl-2-pyridinyl)-2-phenyl-4(3H)-quinazolinone” and similar compounds could focus on exploring their potential biological activities, optimizing their synthesis, and investigating their mechanism of action .

properties

IUPAC Name

3-(4-methylpyridin-2-yl)-2-phenylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O/c1-14-11-12-21-18(13-14)23-19(15-7-3-2-4-8-15)22-17-10-6-5-9-16(17)20(23)24/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQXRDPBRVXWLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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